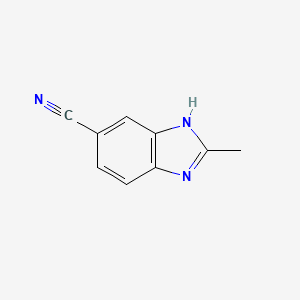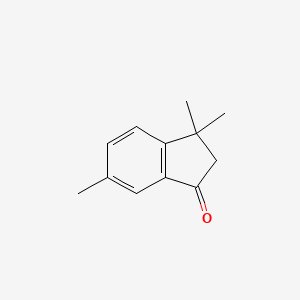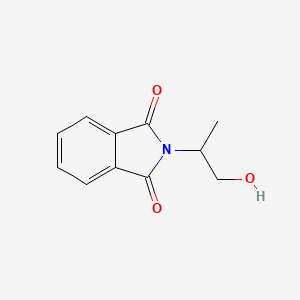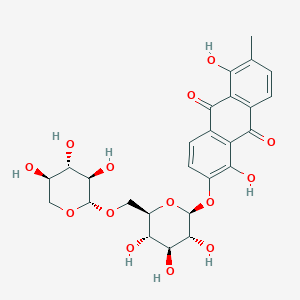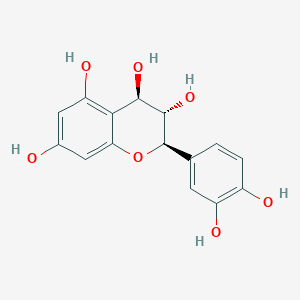
Trimethylsilyl-meso-inositol
Descripción general
Descripción
Trimethylsilyl-meso-inositol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 96 bonds, including 36 non-H bonds, 12 rotatable bonds, and 1 six-membered ring .
Synthesis Analysis
Trimethylsilyl (TMS) derivatisation is one of the most widely used methods in metabolomics . The most common silylation reagents are N, O-bis(trimethylsilyl) trifluroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA). These reagents are very sensitive to moisture, so anhydrous conditions are required .
Molecular Structure Analysis
The molecular formula of this compound is C24H60O6Si6 . Its molecular weight is 613.24 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .
Chemical Reactions Analysis
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . TMS groups are susceptible to cleavage upon treatment with HF-based reagents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 613.24 and a molecular formula of C24H60O6Si6 . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Gas Chromatography Applications
Trimethylsilyl derivatives, including Trimethylsilyl-meso-inositol, are extensively used in gas chromatography for the analysis of various substances. For instance, the concentration of myo-inositol in human fluids like blood serum, plasma, and cerebrospinal fluid has been determined using gas chromatography of the trimethylsilyl derivative (Lewin, Szeinberg, & Lepkifker, 1973). Additionally, the presence of myo-inositol in different fruit juices was analyzed similarly (Sanz, Villamiel, & Martínez-Castro, 2004).
Research in Medical Conditions
In medical research, the use of trimethylsilyl derivatives has been applied to study conditions like diabetes and mental health disorders. For example, the concentrations of free and lipid myo-inositol in tissues from rats with diabetes were measured using gas chromatography of the trimethylsilyl ether (Palmano, Whiting, & Hawthorne, 1977). Also, inositol levels in the postmortem brain of schizophrenic patients were assessed using gas chromatography of trimethylsilyl derivatives (Shimon et al., 1998).
Chemical Analysis and Separation Techniques
This compound is also used in chemical analysis and separation techniques. For instance, it plays a role in the preparative-scale separation by anion-exchange chromatography of different inositol epimers (Sasaki, Balza, & Taylor, 1987).
Mecanismo De Acción
Target of Action
Trimethylsilyl-meso-inositol, also known as myo-Inositol, hexakis-TMS, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
Inositol and its derivatives are known to be involved in various biochemical pathways. They are ubiquitous constituents of eukaryotes and have acquired diverse functions over the course of evolution . .
Safety and Hazards
When handling Trimethylsilyl-meso-inositol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trimethylsilyl-meso-inositol plays a significant role in biochemical reactions, particularly in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis . It interacts with various enzymes and proteins, including inositol monophosphatase and myo-inositol-3-phosphate synthase, which are involved in the inositol metabolic pathway . These interactions are essential for the synthesis and regulation of inositol phosphates and lipids, which are critical for cellular signaling and membrane dynamics .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the production of inositol phosphates, which act as secondary messengers in signal transduction pathways. This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it plays a role in cellular metabolism by participating in the synthesis of phosphatidylinositol and other inositol-containing lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . It can inhibit or activate enzymes involved in the inositol metabolic pathway, thereby influencing the levels of inositol phosphates and lipids . These changes can alter gene expression and cellular signaling, leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it can enhance cellular signaling and metabolic processes without causing adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including gastrointestinal symptoms and metabolic imbalances . These threshold effects are crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of inositol phosphates and lipids . It interacts with enzymes such as inositol monophosphatase and myo-inositol-3-phosphate synthase, which regulate the production of these metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and signaling .
Propiedades
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2582-79-8 | |
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



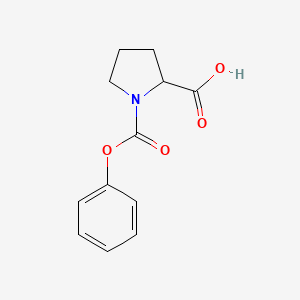
![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)



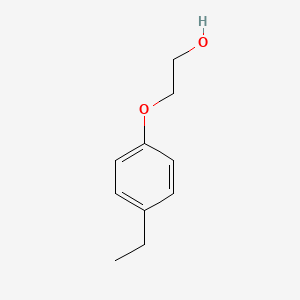
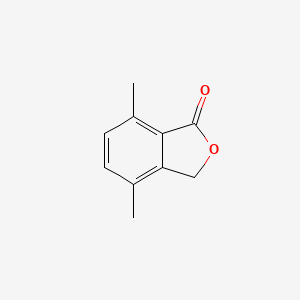
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)
